(3S,4R,5R)-Ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate Hydrochloride (Oseltamivir Impurity pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique cyclohexene structure, which is functionalized with acetamido, amino, and pentan-3-yloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetamido group: This step involves the acylation of the amino group on the cyclohexene ring using acetic anhydride.
Etherification: The pentan-3-yloxy group is introduced via an etherification reaction using an appropriate alkyl halide and a base.
Esterification: The ethyl ester is formed through the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and acetamido groups can be oxidized to form corresponding oxo derivatives.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxo derivatives of the amino and acetamido groups.
Reduction: Cyclohexane derivatives.
Substitution: Various alkylated or acylated derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The compound may also interact with enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3S,4S,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3R,4S,5R)-5-(N-(tert-butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of acetamido, amino, and pentan-3-yloxy groups on a cyclohexene ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H29ClN2O4 |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
ethyl (3S,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1 |
InChI Key |
OHEGLAHLLCJYPX-USAYTKQKSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.